AIM-100

Übersicht

Beschreibung

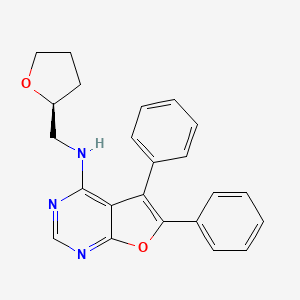

Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Phosphorylierung von Tyrosinresten an verschiedenen Proteinen zu hemmen, insbesondere den Androgenrezeptor in Prostatakrebszellen . AIM 100 hat die Summenformel C23H21N3O2 und ein Molekulargewicht von 371,43 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AIM 100 umfasst mehrere Schritte, beginnend mit der Herstellung der Furo[2,3-d]pyrimidin-Grundstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Furo[2,3-d]pyrimidin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.

Funktionalisierung: Einführung der Diphenyl- und Tetrahydrofuranyl-Gruppen durch verschiedene Substitutionsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion von AIM 100 würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung von automatisierten Synthesegeräten und großtechnischen Reinigungsmethoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) gehören.

Wissenschaftliche Forschungsanwendungen

AIM 100 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von Tyrosinkinasen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Ack1 in zellulären Signalwegen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Tyrosinkinasen abzielen.

Wirkmechanismus

AIM 100 übt seine Wirkung aus, indem es selektiv die Aktivität von Ack1 hemmt. Diese Hemmung verhindert die Phosphorylierung von Tyrosinresten an Zielproteinen, wodurch nachgeschaltete Signalwege gestört werden. In Prostatakrebszellen hemmt AIM 100 die Phosphorylierung des Androgenrezeptors an Tyrosin 267, was zu einer reduzierten Rezeptoraktivität und einem verminderten Tumorwachstum führt .

Wirkmechanismus

Target of Action

AIM-100 is a potent and selective inhibitor of the Ack1 (Activated Cdc42-associated kinase 1) tyrosine kinase . Ack1, also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in multiple cellular processes, including cell proliferation, survival, and migration .

Mode of Action

This compound works by mimicking ATP (Adenosine triphosphate), the molecule that provides energy for many metabolic processes. It binds to the ATP-binding site of the Ack1 kinase, thereby inhibiting its activity . It also inhibits the phosphorylation of Tyr267, a critical step in the activation of certain proteins .

Biochemical Pathways

By inhibiting Ack1, this compound affects several biochemical pathways. Ack1 is involved in multiple signaling pathways, including those related to cell growth and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially halting the growth of cancer cells .

Result of Action

The inhibition of Ack1 by this compound has been shown to have significant effects on cancer cells. In prostate cancer cells, for example, treatment with this compound led to an increase in the number of cells in the G0/G1 phase, subsequently inhibiting cell growth . Similar effects were observed in pancreatic cancer cells . At a concentration of 10 μM, this compound induced apoptosis in Panc-1 cells .

Biochemische Analyse

Biochemical Properties

AIM-100 interacts with the Ack1 kinase, inhibiting its activity with an IC50 value of 22 nM . It suppresses the phosphorylation of Tyr267 of the androgen receptor in prostate cancer cells . This interaction with the androgen receptor suggests that this compound may play a role in the regulation of gene expression in these cells.

Cellular Effects

In human prostate cancer cells, treatment with this compound resulted in an increase of the G0/G1 cell phase and subsequent cell growth suppression . This suggests that this compound can influence cell function by affecting the cell cycle. It also induced apoptosis in Panc-1 cells at a concentration of 10 μM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of Ack1 kinase . This inhibition suppresses the phosphorylation of Tyr267 of the androgen receptor in prostate cancer cells . The suppression of this phosphorylation could lead to changes in gene expression within these cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AIM 100 involves multiple steps, starting with the preparation of the core furo[2,3-d]pyrimidine structure. The key steps include:

Formation of the furo[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

Functionalization: Introduction of the diphenyl and tetrahydrofuranyl groups through various substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of AIM 100 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

AIM 100 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von AIM 100 mit verschiedenen angehängten funktionellen Gruppen ergeben.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AZ7550: Ein weiterer Ack1-Inhibitor mit ähnlicher Potenz.

GNF-7: Hemmt sowohl Wildtyp- als auch mutierte Formen von Bcr-Abl und zeigt eine gewisse Überlappung in der Kinasehemmung.

Vemurafenib: Ein B-RAF-Inhibitor mit unterschiedlicher Zielspezifität, aber ähnlichen Anwendungen in der Krebstherapie.

Einzigartigkeit

AIM 100 ist einzigartig in seiner hohen Selektivität für Ack1 gegenüber anderen Kinasen, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle von Ack1 in verschiedenen biologischen Prozessen zu untersuchen. Seine Fähigkeit, die Phosphorylierung des Androgenrezeptors zu hemmen, unterscheidet es auch von anderen Kinaseinhibitoren .

Eigenschaften

IUPAC Name |

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHHOXCDUAYSR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467671 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873305-35-2 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)